ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research has demonstrated various synthesis techniques for compounds similar to the queried chemical, highlighting methods for creating imidazole derivatives and purine analogues. For instance, a study detailed a regioselective synthesis method for 1-alkyl-4-imidazolecarboxylates, showcasing a reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, offering a pathway for producing compounds with potential biomedical applications (Helal & Lucas, 2002).
Catalytic Applications
A study on the catalytic synthesis of polyhydroquinoline derivatives using a Bronsted acidic ionic liquid catalyst highlights the versatility of imidazole derivatives in facilitating organic reactions under solvent-free conditions, pointing towards green chemistry applications (Khaligh, 2014).
Molecular Properties and Characterization
Research into the polymorphism of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, underscores the importance of solid-state characterization in the development of pharmaceuticals, revealing challenges in analytical techniques due to similar spectra and diffraction patterns of polymorphic forms (Vogt et al., 2013).
Pharmaceutical Intermediates
The synthesis and antimicrobial activity of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were investigated, providing insights into the potential of these compounds as intermediates for developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Properties
IUPAC Name |
ethyl 3-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-5-8-20-11(3)10-22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-7-12(23)26-6-2/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCDYWVWVFGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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